(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane
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Overview
Description
®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes multiple functional groups, such as benzyloxy, bromoethoxy, and tert-butyldimethylsilyl, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the benzyloxy intermediate, followed by the introduction of the bromoethoxy group. The final step involves the addition of the tert-butyldimethylsilyl group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.
Substitution: The bromo group can be substituted with nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while substitution of the bromo group with sodium azide may produce azido derivatives.
Scientific Research Applications
®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The benzyloxy group may interact with enzymes or receptors, while the bromoethoxy group can undergo substitution reactions to form active intermediates. The tert-butyldimethylsilyl group provides steric protection, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-chloroethoxy)(tert-butyl)dimethylsilane
- ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-iodoethoxy)(tert-butyl)dimethylsilane)
Uniqueness
Compared to similar compounds, ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromo group, in particular, allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENVCHJJGVORAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47BrO3Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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